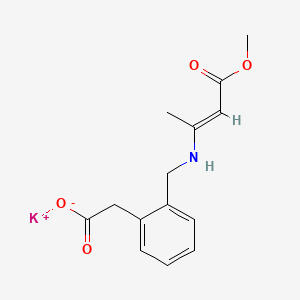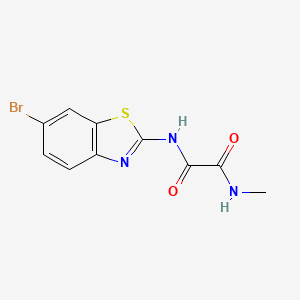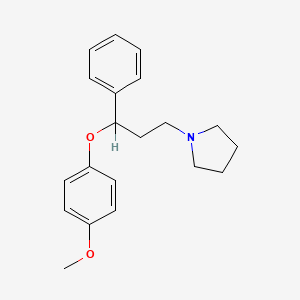
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenylpropyl chain, which is further substituted with a methoxyphenoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 3-bromopropylbenzene to form 3-(4-methoxyphenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyl ring can be reduced under specific conditions.
Substitution: The bromide intermediate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 1-(3-(4-Hydroxyphenoxy)-3-phenylpropyl)pyrrolidine.
Reduction: Formation of 1-(3-(4-Methoxyphenyl)-3-phenylpropyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-(4-Hydroxyphenoxy)-3-phenylpropyl)pyrrolidine
- 1-(3-(4-Methoxyphenyl)-3-phenylpropyl)pyrrolidine
- 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)piperidine
Uniqueness: 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a methoxyphenoxy-phenylpropyl chain. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
CAS No. |
157846-78-1 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenoxy)-3-phenylpropyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO2/c1-22-18-9-11-19(12-10-18)23-20(17-7-3-2-4-8-17)13-16-21-14-5-6-15-21/h2-4,7-12,20H,5-6,13-16H2,1H3 |
InChI Key |
LEKZVDHWYMONGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(CCN2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


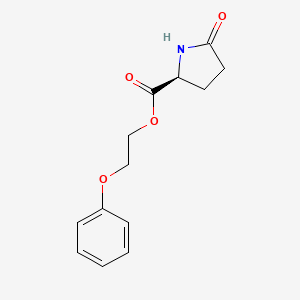
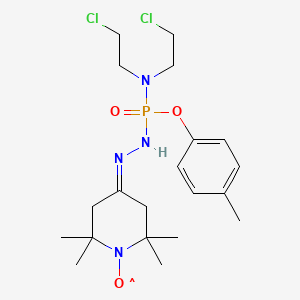
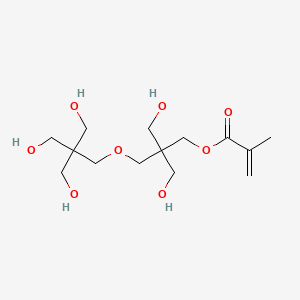
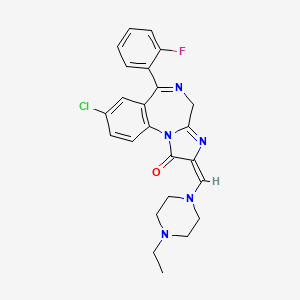
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)


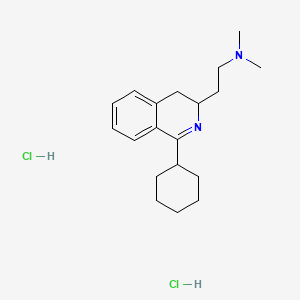

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)
